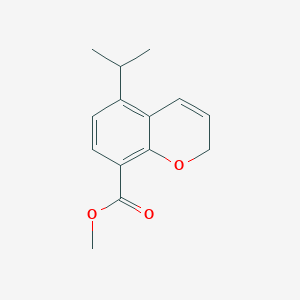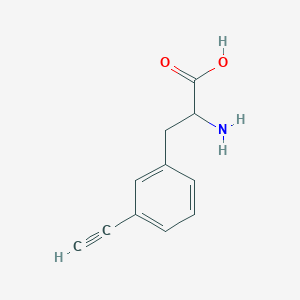
methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(propan-2-il)-2H-cromeno-8-carboxilato de metilo es un compuesto orgánico que pertenece a la familia de las cromonas. Las cromonas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(propan-2-il)-2H-cromeno-8-carboxilato de metilo normalmente implica la ciclación de precursores adecuados en condiciones específicas. Un método común implica el uso de una reacción de ciclación catalizada por una base de derivados de 2-hidroxiacetofenona con bromuro de isopropilo en presencia de una base adecuada como el carbonato de potasio. La reacción se suele llevar a cabo en un disolvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de catalizadores y condiciones de reacción optimizadas puede aumentar la eficiencia del proceso. Se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-(propan-2-il)-2H-cromeno-8-carboxilato de metilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de cromona en derivados de dihidrocromena.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en el anillo de cromona.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Se pueden utilizar reactivos como los halógenos, los agentes de nitración y los agentes de sulfonación en condiciones ácidas o básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir dihidrocromenas.
Aplicaciones Científicas De Investigación
El 5-(propan-2-il)-2H-cromeno-8-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo por el cual el 5-(propan-2-il)-2H-cromeno-8-carboxilato de metilo ejerce sus efectos implica interacciones con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o interactuar con receptores celulares, lo que lleva a cambios en las vías celulares. Los objetivos moleculares y las vías exactas pueden variar en función de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Carbonato de 2-(5-metil-5-viniltetrahidrofurano-2-il)propan-2-il etilo
- 2-metil-5-(propan-2-il)fenol
Singularidad
El 5-(propan-2-il)-2H-cromeno-8-carboxilato de metilo es único debido a su estructura específica de cromona, que le confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede presentar patrones de reactividad y actividades biológicas diferentes, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
1221723-90-5 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
methyl 5-propan-2-yl-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-9(2)10-6-7-12(14(15)16-3)13-11(10)5-4-8-17-13/h4-7,9H,8H2,1-3H3 |
Clave InChI |
KCMDAEYTZVMEEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C=CCOC2=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)







